molecular formula C15H12Cl3NO3 B4942300 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate

2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate

Cat. No. B4942300
M. Wt: 360.6 g/mol
InChI Key: BIIJXKUJOJVLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in the agricultural industry. It is known for its broad-spectrum activity against a wide range of pests, including insects, mites, and nematodes. Despite its widespread use, there is still much to be learned about the synthesis, mechanism of action, and physiological effects of Cloethocarb.

Mechanism of Action

2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate acts as an acetylcholinesterase inhibitor, which means that it interferes with the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on pests. It has been shown to cause a decrease in the activity of acetylcholinesterase, as well as an increase in the activity of detoxifying enzymes such as glutathione S-transferase. It has also been shown to cause oxidative stress and damage to the cellular membranes of pests.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate in lab experiments is its broad-spectrum activity, which makes it useful for testing against a wide range of pests. However, its use is limited by its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.

Future Directions

There are many potential future directions for research on 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of its potential use as a nematicide, as well as its effects on non-target organisms such as bees and other pollinators. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on pests, as well as the mechanisms of resistance that may develop over time.

Synthesis Methods

2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2-(2-chlorophenoxy)ethanol and 3,4-dichlorophenyl isocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, spider mites, and whiteflies. It has also been studied for its potential use as a nematicide, as it has been shown to be effective against root-knot nematodes.

properties

IUPAC Name

2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3/c16-11-6-5-10(9-13(11)18)19-15(20)22-8-7-21-14-4-2-1-3-12(14)17/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIJXKUJOJVLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.